![molecular formula C26H17N3O3 B2932980 (9s,10s)-13-((E)-(2-oxoindolin-3-ylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione CAS No. 896009-38-4](/img/structure/B2932980.png)

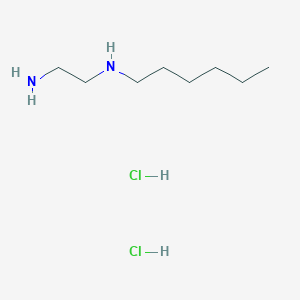

(9s,10s)-13-((E)-(2-oxoindolin-3-ylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

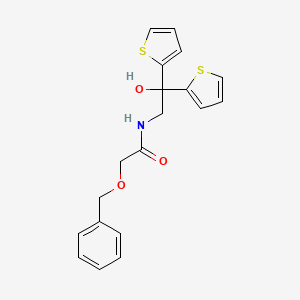

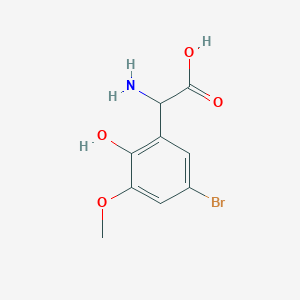

The compound is a complex organic molecule. It contains several functional groups including an indolin-3-ylidene group, an amino group, and a dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of new monomers containing dialkyl anthracene maleimide derivatives, which can be used as a precursor of a polymer of intrinsic microporosity (PIM), has been synthesized and characterized successfully .Applications De Recherche Scientifique

Anticancer Properties

Anthracene-9,10-dione derivatives have been explored for their potential anticancer properties. A study highlights the synthesis of anthracene-9,10-dione derivatives with enhanced DNA-binding characteristics and cytotoxicity against cancer cells, suggesting a mode of reversible binding to DNA involving major and minor grooves, which may confer distinct cytotoxic properties (Agbandje et al., 1992). This insight points to a possible area of application for the compound , given its structural similarity, in targeting cancer cells through DNA interaction mechanisms.

Luminescent Sensors

Another study discusses the use of anthracene-9,10-dione derivatives as luminescent sensors for detecting hydronium ions, demonstrating how structural modifications can influence the interaction with specific ions and enhance luminescence (Young et al., 1997). This application could be relevant if the compound "(9s,10s)-13-((E)-(2-oxoindolin-3-ylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione" exhibits similar or enhanced optical properties, potentially making it a candidate for sensor development or other optical applications.

Polymer Semiconductors

The incorporation of indolin-3-ylidene structures into polymers for electronic applications has been reported, such as the synthesis of a donor-acceptor polymer semiconductor showing stable electron transport performance, indicating the potential of such compounds in the development of n-type organic thin-film transistors (Yan et al., 2013). Given the complex structure of the compound , including an indolin-3-ylidene moiety, it might possess similar or enhanced properties suitable for electronic applications.

Environmental Remediation

Research on anthraquinone-degrading bacteria in soil contaminated with polycyclic aromatic hydrocarbons (PAHs) suggests that compounds related to anthracene-9,10-dione play a role in the biodegradation of toxic environmental pollutants (Rodgers-Vieira et al., 2015). This could imply potential research applications for the compound in studying or enhancing bioremediation processes, particularly in environments contaminated with similar toxic compounds.

Orientations Futures

Propriétés

IUPAC Name |

17-[(E)-(2-oxo-1H-indol-3-ylidene)amino]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17N3O3/c30-24-23(17-11-5-6-12-18(17)27-24)28-29-25(31)21-19-13-7-1-2-8-14(13)20(22(21)26(29)32)16-10-4-3-9-15(16)19/h1-12,19-22H,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEXVFMMCCZQMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)N=C6C7=CC=CC=C7NC6=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)/N=C/6\C7=CC=CC=C7NC6=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9s,10s)-13-((E)-(2-oxoindolin-3-ylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2932904.png)

![N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2932906.png)

![6-chloro-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2932910.png)